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Compound of Interest

2-Chloro-4-fluoro-5-iodobenzoic
Compound Name: d
aci

Cat. No.: B1603881

Welcome to a detailed exploration of 2-chloro-4-fluoro-5-nitrobenzoic acid, a key building block
in modern medicinal chemistry. This guide moves beyond simple data sheets to provide a
practical, in-the-field perspective on the comprehensive characterization of this vital
intermediate. As researchers and drug development professionals, we understand that the
purity, structure, and stability of our starting materials are paramount to the success of a
synthetic campaign and the safety of the final active pharmaceutical ingredient (API).

This document provides a self-validating framework for the analysis of 2-chloro-4-fluoro-5-
nitrobenzoic acid, grounded in established analytical techniques. We will delve into the
causality behind experimental choices and present comparative data to provide context and
highlight the unique properties of this molecule.

Core Properties and Synthetic Context

2-Chloro-4-fluoro-5-nitrobenzoic acid (CAS No. 114776-15-7) is a white to light yellow
crystalline powder with the molecular formula C7HsCIFNO4 and a molecular weight of
approximately 219.55 g/mol .[1][2] Its significance lies in its role as a versatile intermediate,
particularly in the synthesis of antifungal agents and other advanced therapeutic compounds.
[1] The strategic placement of chloro, fluoro, and nitro groups on the benzoic acid core imparts
a unique reactivity profile, making it an ideal precursor for complex molecular architectures.[1]

Table 1: Physicochemical Properties of 2-Chloro-4-Fluoro-5-Nitrobenzoic Acid
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Property Value Source
CAS Number 114776-15-7 [1]12]
Molecular Formula C7H3CIFNOa4 [1][2]
Molecular Weight 219.55 g/mol [11[2]
Appearance White to light yellow crystalline 1]
powder

Melting Point 146-153 °C [1][3]
Boiling Point 364.2 °C [1]
Purity (Typical) >97-99% [1]

The synthesis of this intermediate commonly involves the nitration of 2-chloro-4-fluorobenzoic

acid or the nitration and subsequent hydrolysis of 2-chloro-4-fluorobenzotrichloride.[3][4][5]

These processes can introduce isomeric impurities and other side products, such as 2-chloro-

4-fluoro-3-nitrobenzoic acid.[3] Therefore, rigorous analytical characterization is not merely a

quality control step but a critical component of ensuring reaction specificity and final product

purity. Purification is typically achieved through recrystallization from appropriate solvents like

ethanol/water or ethyl acetate/heptane mixtures.[4][6]

Synthesis Pathways

Nitration
2-chloro-4-fluorobenzoic acid

2-chloro-4-fluorotoluene Photochlorination ’ Nitration & Hydrolysis
2-chloro-4-fluorobenzotrichloride

&

2-chloro-4-fluoro-5-nitrobenzoic acid

© 2025 BenchChem. All rights reserved. 2/11

Tech Support


https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://pubchem.ncbi.nlm.nih.gov/compound/7210828
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://pubchem.ncbi.nlm.nih.gov/compound/7210828
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://pubchem.ncbi.nlm.nih.gov/compound/7210828
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://patents.google.com/patent/CN101948390A/en
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://www.innospk.com/en/?news/grok-exploring-2-chloro-4-fluoro-5-nitrobenzoic-acid-properties-and-applications
https://patents.google.com/patent/CN101948390A/en
https://patents.google.com/patent/CN114105772A/en
https://patentscope.wipo.int/search/en/WO2022201155
https://patents.google.com/patent/CN101948390A/en
https://patents.google.com/patent/CN114105772A/en
https://prepchem.com/synthesis-of-2-chloro-5-nitrobenzoic-acid/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Common synthetic routes to the target intermediate.

Comprehensive Characterization Workflow

A multi-technique approach is essential for the unambiguous characterization of 2-chloro-4-
fluoro-5-nitrobenzoic acid. The following workflow ensures confirmation of identity, purity, and

structural integrity.

Sample of
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Caption: A logical workflow for comprehensive analytical characterization.

High-Performance Liquid Chromatography (HPLC) for
Purity Assessment

Expertise & Experience: HPLC is the gold standard for determining the purity of chemical
intermediates. For a moderately polar molecule like 2-chloro-4-fluoro-5-nitrobenzoic acid, a
reversed-phase (RP) method using a C18 column provides excellent separation from both
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more polar and less polar impurities.[7] The choice of an acidic modifier in the mobile phase is
critical to ensure the carboxylic acid is protonated, leading to sharp, symmetrical peaks.

Experimental Protocol:

e Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 um patrticle size).

o Mobile Phase: A gradient of acetonitrile (ACN) and water, both containing 0.1% formic acid
(for MS compatibility) or phosphoric acid.[7]

Initial Conditions: 30% ACN / 70% Water.

[¢]

[¢]

Gradient: Linearly increase to 90% ACN over 15 minutes.

Hold: Hold at 90% ACN for 5 minutes.

[e]

o

Re-equilibration: Return to initial conditions and equilibrate for 5 minutes.

o Flow Rate: 1.0 mL/min.

o Detection: UV absorbance at 254 nm.

« Injection Volume: 10 pL.

o Sample Preparation: Dissolve an accurately weighed sample in the mobile phase (initial
conditions) to a concentration of ~1 mg/mL.

Trustworthiness: The purity is calculated based on the area percentage of the main peak
relative to the total area of all peaks detected in the chromatogram. A high-purity sample should
exhibit a purity level of 299.0%.[1]

Table 2: Expected HPLC Data
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Parameter Expected Value

Retention Time Dependent on specific column and conditions
Purity (Area %) =>99.0%

Peak Shape Symmetrical, Tailing Factor < 1.5

Mass Spectrometry (MS) for Molecular Weight
Confirmation

Expertise & Experience: Mass spectrometry provides an exact measurement of the molecular
weight, offering definitive confirmation of the compound's identity. Electrospray ionization (ESI)
in negative mode is ideal for this acidic compound, as it readily deprotonates to form the [M-H]~

ion.

Experimental Protocol:

 lonization Mode: Electrospray lonization (ESI), Negative.
o Mass Analyzer: Time-of-Flight (TOF) or Quadrupole.

o Sample Infusion: Introduce the sample (dissolved in methanol or acetonitrile) via direct
infusion or through an LC-MS system.

» Data Acquisition: Scan over a mass range of m/z 50-500.

Trustworthiness: High-resolution mass spectrometry (HRMS) can confirm the elemental
composition by matching the exact mass to the calculated theoretical mass.

Table 3: Expected Mass Spectrometry Data

lon Calculated m/z Observed m/z (Expected)

[M-H]- 217.9656 217.965 + 0.005
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Fourier-Transform Infrared (FTIR) Spectroscopy for
Functional Group Identification

Expertise & Experience: FTIR is a rapid, non-destructive technique used to confirm the
presence of key functional groups. The spectrum provides a molecular "fingerprint” that is
characteristic of the compound's structure.

Experimental Protocol:
¢ Technique: Attenuated Total Reflectance (ATR) or KBr pellet.
o Data Acquisition: Scan from 4000 cm~1 to 400 cm™1,

o Sample Preparation: For ATR, place a small amount of the solid powder directly on the
crystal. For KBr, grind a small amount of sample with dry KBr and press into a pellet.

Trustworthiness: The presence of characteristic peaks for the carboxylic acid, nitro group, and
aromatic C-H and C-C bonds validates the functional group composition of the molecule.

Table 4: Key FTIR Absorption Bands

Functional Group Wavenumber (cm~?) Description

: . Hydrogen-bonded hydroxyl
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)

group

C=0 Stretch (Carboxylic Acid) 1680-1720 Carbonyl stretch
) Asymmetric and symmetric

N-O Stretch (Nitro Group) 1500-1560 & 1345-1385 )

stretching
C=C Stretch (Aromatic) 1450-1600 Aromatic ring vibrations
C-ClI Stretch 700-850 Carbon-chlorine bond
C-F Stretch 1000-1350 Carbon-fluorine bond

Nuclear Magnetic Resonance (NMR) Spectroscopy for
Structural Elucidation
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Expertise & Experience: NMR is the most powerful technique for unambiguous structural
determination. 1H, 13C, and °F NMR spectra provide detailed information about the connectivity
and chemical environment of each atom in the molecule.

Experimental Protocol:

o Solvent: Deuterated dimethyl sulfoxide (DMSO-ds) or deuterated chloroform (CDCIs).
DMSO-ds is often preferred due to its ability to dissolve the acidic proton.

e Instrument: 400 MHz or higher field strength NMR spectrometer.
e Experiments:
o H NMR: Provides information on the aromatic protons.
o 18C NMR: Shows the chemical shifts for all carbon atoms.
o 19F NMR: Confirms the presence and environment of the fluorine atom.

Trustworthiness: The combination of chemical shifts, coupling constants, and integration values
in the *H NMR spectrum, along with the distinct signals in the 13C and 1°F spectra, provides a
complete and self-validating picture of the molecular structure.

Table 5: Expected NMR Data (in DMSO-ds)
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Chemical Shift (5,

Nucleus Multiplicity Assignment
ppm)
H ~13.5 (very broad) s -COOH
~8.3 d Aromatic H
~7.9 d Aromatic H
13C ~165 S -COOH
~155 (d) S C-F
~145 S C-NO:2
Other aromatic
~130-140 m
carbons
19F Varies S Ar-F

(Note: Exact chemical shifts and coupling constants can vary slightly based on solvent and

instrument.)

Comparison with Alternative Intermediates

While 2-chloro-4-fluoro-5-nitrobenzoic acid is highly effective, other substituted nitrobenzoic

acids are also used in heterocyclic synthesis. Understanding their relative merits is crucial for

process optimization and new route development.

Table 6: Comparison of Key Synthetic Intermediates
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Intermediate Structure

Key Features &
Applications

2-Chloro-4-fluoro-5-

nitrobenzoic acid

C7H3CIFNOa4

Features: Highly activated for
nucleophilic aromatic
substitution (SNAr) at the
chloro and fluoro positions.
The nitro group is a strong
electron-withdrawing group.
Applications: Synthesis of
antifungals and complex

heterocycles.[1]

4-Chloro-2-fluoro-5-

nitrobenzoic acid

C7H3CIFNOa4

Features: Isomer of the
primary topic. The positions of
the halogens are swapped,
altering the regioselectivity of
substitution reactions.
Applications: Used as a
multireactive building block for
various heterocyclic scaffolds
like benzimidazoles and

quinoxalinones.[8]

2-Chloro-5-nitrobenzoic acid C7H4CINOa4

Features: Lacks the fluorine
atom, making it less activated
towards SNAr compared to its
fluorinated counterpart.
Applications: Synthesis of
antibacterial agents and other

bioactive molecules.[6][9]

2-Fluoro-5-nitrobenzoic acid C7H4FNO4

Features: The fluorine atom is
a good leaving group for SNAr.
Lacks the chloro substituent.
Applications: Used in the
synthesis of fluorescent probes
for bioimaging.[10][11]
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Conclusion

The comprehensive characterization of 2-chloro-4-fluoro-5-nitrobenzoic acid is a non-
negotiable aspect of its use in research and development. By employing a logical workflow of
orthogonal analytical techniques—HPLC for purity, MS for molecular weight, FTIR for functional
groups, and NMR for definitive structure—scientists can ensure the quality and integrity of this
critical intermediate. This guide provides the experimental framework and comparative context
necessary to empower researchers to proceed with confidence in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1603881#characterization-of-2-chloro-4-fluoro-5-
nitrobenzoic-acid-intermediate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b1603881#characterization-of-2-chloro-4-fluoro-5-nitrobenzoic-acid-intermediate
https://www.benchchem.com/product/b1603881#characterization-of-2-chloro-4-fluoro-5-nitrobenzoic-acid-intermediate
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1603881?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603881?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

